1-Phenyl-1H-indole

Catalog No.
S1512184
CAS No.
16096-33-6
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1H-indole

CAS Number

16096-33-6

Product Name

1-Phenyl-1H-indole

IUPAC Name

1-phenylindole

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H

InChI Key

YBFCBQMICVOSRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Synthesis

-Phenyl-1H-indole can be synthesized through various methods, including:

  • Fischer indole synthesis: This classical method involves the condensation of a phenylhydrazine with a ketone or aldehyde .
  • One-pot synthesis: This method involves the cyclization of various starting materials to obtain 1-phenyl-1H-indole derivatives .

Potential Applications

Research on 1-phenyl-1H-indole explores its potential applications in various areas:

  • Antimicrobial activity: Studies have investigated the potential of 1-phenyl-1H-indole derivatives as antimycobacterial agents against Mycobacterium tuberculosis, the causative agent of tuberculosis .
  • Anticancer properties: Research suggests that 1-phenyl-1H-indole derivatives may possess antitumor activity by targeting specific proteins involved in cancer cell survival and proliferation .
  • Drug discovery: The structural features of 1-phenyl-1H-indole serve as a scaffold for designing and synthesizing novel molecules with potential therapeutic applications .

1-Phenyl-1H-indole has the molecular formula C₁₄H₁₁N and a molecular weight of 195.25 g/mol. It features a phenyl group attached to the nitrogen-containing indole ring, which contributes to its unique chemical properties and biological activities. The compound is recognized for its role as a precursor in the synthesis of various organic compounds and its potential therapeutic applications .

  • N-Arylation: This reaction involves the substitution of the nitrogen atom in the indole ring with an aryl group, often facilitated by palladium-catalyzed methods .
  • Carbonylation: The compound can undergo carbonylation reactions to form more complex derivatives, which are useful in medicinal chemistry .
  • Cyclization Reactions: It can also be involved in cyclization processes that lead to the formation of various indole derivatives .

Research indicates that 1-phenyl-1H-indole derivatives exhibit significant biological activity, particularly as inhibitors of anti-apoptotic proteins such as Bcl-2 and Mcl-1. These proteins are implicated in cancer cell survival, making these derivatives potential candidates for cancer therapy. Studies have shown that modifications to the indole structure can enhance their effectiveness against tumor cells .

Several synthesis methods for 1-phenyl-1H-indole have been developed:

  • One-Pot Synthesis: This method allows for the simultaneous formation of 1-phenyl-1H-indole from readily available starting materials under optimized conditions, improving yield and efficiency .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in conjunction with various coupling partners has proven effective for synthesizing 1-phenyl-1H-indole derivatives .
  • Dieckmann Cyclization: This method involves cyclization of diesters to form indoles and can be adapted for synthesizing 1-phenyl derivatives .

The applications of 1-phenyl-1H-indole extend across various domains:

  • Pharmaceuticals: Its derivatives are explored as potential anticancer agents due to their ability to inhibit key proteins involved in cell survival.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Some derivatives are investigated for their properties in organic electronics and photonic devices .

Interaction studies have focused on the binding affinities of 1-phenyl-1H-indole derivatives with Bcl-2 and Mcl-1 proteins. Molecular docking simulations suggest that specific modifications to the indole structure can enhance binding affinity and specificity towards these targets, indicating a promising avenue for drug development against resistant cancer types .

Several compounds share structural similarities with 1-phenyl-1H-indole. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
2-MethylindoleIndole derivativeExhibits different biological activities; less potent against Bcl-2/Mcl-1.
3-(Trifluoromethyl)indoleIndole derivativeKnown for its unique electronic properties; less studied in cancer therapy.
IndoleBasic indole structureLacks phenyl substitution; broader biological activities but less specificity.

The presence of the phenyl group in 1-phenyl-1H-indole enhances its lipophilicity and potential interactions with biological targets compared to simpler indoles.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysts have revolutionized the synthesis of 1-phenyl-1H-indole derivatives, offering efficient routes with high yields and selectivity under relatively mild conditions.

Copper-Mediated Ullmann-Type Coupling Reactions

Copper-catalyzed N-arylation represents one of the most cost-effective and efficient methods for synthesizing 1-phenyl-1H-indole. A notable advancement in this area involves using cuprous chloride as catalyst, with L-proline as an additive and potassium hydroxide as a base.

The synthetic procedure follows a relatively straightforward approach:

  • Mixing indole and bromobenzene in a four-neck flask
  • Heating the reaction mixture to 150-160°C under reflux
  • Adding cuprous chloride, L-proline and potassium hydroxide
  • Maintaining reaction for 8-12 hours while monitoring via TLC
  • Processing via filtration, washing, and distillation under reduced pressure

This method addresses several challenges in traditional indole synthesis, including high cost of raw materials, environmental pollution, incomplete reactions, and lengthy reaction cycles.

Table 1: Reaction Conditions and Yields for Copper-Catalyzed Synthesis of 1-Phenyl-1H-indole

ExampleIndole (g/mol)Bromobenzene (mL)CuCl (g/mol)L-Proline (g/mol)KOH (g/mol)Yield (%)
211.7 (0.1)3510.49 (0.005)1.15 (0.01)56.11 (1.0)88.96
311.7 (0.1)175.50.99 (0.01)2.30 (0.02)28.05 (0.5)89.06
411.7 (0.1)2340.66 (0.0066)1.44 (0.012)44.88 (0.8)88.29

Notably, this approach offers several advantages: (1) high yields consistently around 89%, (2) recyclability of the copper catalyst, (3) use of readily available starting materials, and (4) reduced environmental impact compared to traditional methods.

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination represents a powerful tool for C-N bond formation, particularly valuable in synthesizing N-arylated indoles. This methodology, pioneered by Stephen L. Buchwald and John F. Hartwig, enables the coupling of amines with aryl halides via palladium catalysis.

For 1-phenyl-1H-indole synthesis, this approach offers distinct advantages:

  • Formation of the N-aryl bond occurs directly without requiring additional functional groups
  • Enhanced functional group tolerance compared to traditional methods
  • Milder reaction conditions than nucleophilic aromatic substitution
  • Greater substrate scope compared to copper-mediated approaches

The evolution of catalyst systems has significantly expanded the scope of this reaction:

Table 2: Evolution of Catalyst Systems for Buchwald-Hartwig Amination

GenerationCatalyst SystemLigand TypeSubstrate ScopeLimitations
FirstPd[P(o-Tolyl)₃]₂Monodentate phosphinesSecondary amines with aryl bromidesLimited with primary amines
SecondPd/BINAPBidentate phosphinesExpanded to primary aminesLimited with sterically hindered substrates
AdvancedPd/XPhos, Pd/RuPhosBiaryl phosphinesWide range of amines and aryl coupling partnersHigher catalyst loading for deactivated substrates

Recent research has demonstrated that the Buchwald-Hartwig reaction can be utilized in an efficient one-pot domino synthesis to produce 1-phenyl-1H-indol-2-amine and related derivatives. The protocol involves a Buchwald-Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction, providing a streamlined approach to these valuable compounds.

Fischer Indole Synthesis Modifications

Acid-Catalyzed Cyclization of Phenylhydrazones

The Fischer indole synthesis, one of the oldest and most reliable methods for preparing indoles, was first developed in 1883 by Emil Fischer. This classic reaction involves the condensation of a substituted phenylhydrazine with a carbonyl compound under acidic conditions to produce an aromatic heterocyclic indole.

While traditional Fischer synthesis typically produces 2,3-substituted indoles rather than N-substituted variants, modified approaches can access 1-phenyl-1H-indole derivatives through strategic manipulations of the reaction pathway. The mechanism proceeds through several distinct steps:

  • Formation of phenylhydrazone from phenylhydrazine and a carbonyl compound
  • Isomerization to the respective enamine (or 'ene-hydrazine') under acidic conditions
  • -Sigmatropic rearrangement producing a diimine intermediate
  • Cyclization to form an aminoacetal (aminal)
  • Elimination of ammonia to yield the aromatic indole structure

Table 3: Acid Catalysts Employed in Fischer Indole Synthesis

Catalyst TypeExamplesReaction ConditionsAdvantagesLimitations
Brønsted AcidsHCl, H₂SO₄, p-Toluenesulfonic acid80-120°C, 1-8 hoursReadily available, inexpensiveHarsh conditions, limited functional group tolerance
Lewis AcidsZnCl₂, BF₃, AlCl₃60-100°C, 1-6 hoursMilder conditions, improved selectivityMay require anhydrous conditions
Polyphosphoric AcidPPA80-120°C, 1-4 hoursEffective for difficult substratesViscous, difficult workup

The versatility of the Fischer indole synthesis allows for the preparation of various 1-phenyl-1H-indole derivatives by selecting appropriate hydrazines and carbonyl compounds as starting materials.

Solvent-Free Mechanochemical Variations

Recent advances in green chemistry have led to the development of environmentally friendly mechanochemical protocols for Fischer indolization. These innovations offer significant advantages by eliminating or greatly reducing solvent use while maintaining or improving reaction efficiency.

A notable advancement in this area is the development of a mechanochemical protocol that employs oxalic acid and dimethylurea to facilitate effective Fischer indolization under solvent-free conditions. This approach offers several key benefits:

  • Significantly reduced environmental impact through solvent elimination
  • Enhanced reaction rates through mechanical energy input
  • Improved atom economy and reduced waste generation
  • Accessibility to a wide range of indole and indoline structures

The mechanochemical Fischer indolization demonstrates versatility across various arylhydrazines and carbonyl compounds, yielding diversely decorated indoles and indolenines. This approach can be particularly valuable for preparing 1-phenyl-1H-indole derivatives when appropriate substituted hydrazines are employed as starting materials.

Nenitzescu Reaction-Based Synthetic Pathways

The Nenitzescu indole synthesis, discovered by Costin Nenițescu in 1929, traditionally forms 5-hydroxyindole derivatives from benzoquinone and β-aminocrotonic esters. While not directly applied to 1-phenyl-1H-indole synthesis in its classical form, modified Nenitzescu approaches can be adapted for accessing these derivatives.

The reaction mechanism involves three key steps:

  • Michael addition of the β-aminocrotonic ester to benzoquinone
  • Nucleophilic attack by the enamine π-bond
  • Elimination to form the indole core structure

This synthetic pathway is particularly valuable because:

  • It provides direct access to 5-hydroxyindoles, which can be further functionalized
  • The reaction can accommodate various substitution patterns
  • Solid-state variations allow reactions on highly cross-linked polymer scaffolds
  • The resulting indoles serve as building blocks for biologically important molecules

Modifications to the classical Nenitzescu reaction can enable access to 1-phenyl-1H-indole derivatives, especially when combined with subsequent N-functionalization strategies.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthetic approaches have emerged as powerful tools for generating diverse libraries of indole derivatives, including 1-phenyl-1H-indole compounds. These methods offer significant advantages in terms of purification efficiency and parallel synthesis capabilities.

An exemplary approach involves a multistep process:

  • Synthesis of 3-iodoindoles via iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines
  • Palladium-catalyzed Sonogashira and Suzuki coupling reactions of these 3-iodoindoles
  • Implementation on solid supports like chlorinated Wang resin
  • Cleavage from the support to yield highly substituted indoles

This methodology has enabled the construction of a 42-member library of highly substituted indoles with impressive average purity (94%) after purification. The physicochemical property profile of this library demonstrates its drug-like characteristics:

Table 4: Physicochemical Properties of Solid-Phase Synthesized Indole Library

PropertyMeanStandard DeviationRange
Clog P5.11.90.6–8.0
Molecular Weight31753227–433
H-Bond Acceptors2.00.90–4
H-Bond Donors0.80.80–3
Rotatable Bonds4.11.12–6

For 1-phenyl-1H-indole derivatives specifically, the solid-phase approach offers strategic advantages in rapidly generating analogs with diverse substitution patterns at multiple positions. This approach is particularly valuable for medicinal chemistry applications where structure-activity relationship studies require numerous analogs.

Sigmatropic Rearrangement Pathways in Indole Formation

The Fischer indole synthesis remains a cornerstone method for constructing 1-phenyl-1H-indole, with its efficiency rooted in a [3] [3]-sigmatropic rearrangement. This reaction begins with the acid-catalyzed condensation of phenylhydrazine with a carbonyl compound, forming a phenylhydrazone intermediate. Protonation of the hydrazone nitrogen initiates a [3] [3]-sigmatropic shift, where the sigma bond between the two nitrogen atoms breaks, and a new carbon-carbon bond forms between the aromatic ring and the adjacent carbon (Fig. 1) [1] [4]. The resulting intermediate undergoes cyclization and aromatization to yield the indole scaffold.

Key to this process is the stereoelectronic alignment of the hydrazone intermediate. Computational studies reveal that electron-donating substituents on the carbonyl component stabilize the transition state by delocalizing charge during the rearrangement [4]. For 1-phenyl-1H-indole, the phenyl group at the 1-position arises from the choice of a benzaldehyde-derived hydrazone. The rearrangement’s regioselectivity is influenced by the stability of the developing aromatic system, favoring the formation of the thermodynamically more stable 1-substituted indole over alternative regioisomers [1].

Recent advances have expanded the scope of sigmatropic rearrangements for indole synthesis. For instance, the Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides access to 2,2-disubstituted indolines, demonstrating the versatility of [3] [3]-sigmatropic processes in constructing complex indole derivatives [2]. While this method is not directly used for 1-phenyl-1H-indole, it underscores the broader applicability of sigmatropic rearrangements in indole chemistry.

Computational Modeling of Transition States

The success of the Fischer indole synthesis hinges on the delicate balance between the [3] [3]-sigmatropic rearrangement and competing pathways, such as heterolytic N–N bond cleavage. Density functional theory (DFT) and spin-component-scaled Møller-Plesset perturbation theory (SCS-MP2) calculations have been instrumental in mapping the energy landscapes of these reactions [4]. For 1-phenyl-1H-indole, the transition state of the [3] [3]-rearrangement exhibits a chair-like geometry, with partial bonds forming between the migrating carbon and the aromatic ring (Fig. 2) [4].

XLogP3

4.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

31096-91-0

Wikipedia

1H-Indole, phenyl-

Dates

Last modified: 08-15-2023
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem

Explore Compound Types